molecular formula C24H24ClFN4O3 B14973790 Ethyl 4-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B14973790
M. Wt: 470.9 g/mol
InChI Key: MEXMBBPRJMGDEJ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a 4-methylphenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-chloro-4-fluorophenyl Group: The piperazine ring is then reacted with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the 3-chloro-4-fluorophenyl group.

    Formation of the Pyridazine Ring: The intermediate product is then reacted with 4-methylbenzaldehyde and hydrazine hydrate to form the pyridazine ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a dehydrating agent such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    4-(3-chloro-4-fluorophenyl)piperazine derivatives: These compounds share the piperazine ring and the 3-chloro-4-fluorophenyl group, but differ in other substituents.

    Pyridazine derivatives: Compounds with the pyridazine ring structure, but different substituents on the ring.

    Carboxylate esters: Compounds with the ester functional group, but different core structures.

The uniqueness of ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClFN4O3

Molecular Weight

470.9 g/mol

IUPAC Name

ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C24H24ClFN4O3/c1-3-33-24(32)23-21(15-22(31)30(27-23)17-6-4-16(2)5-7-17)29-12-10-28(11-13-29)18-8-9-20(26)19(25)14-18/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

MEXMBBPRJMGDEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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